2-(3-Fluorophenyl)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVBBDBIFKYALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301337 | |
| Record name | 3-Fluoro-α-oxobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79477-87-5 | |
| Record name | 3-Fluoro-α-oxobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79477-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α-oxobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 3 Fluorophenyl 2 Oxoacetic Acid and Its Esters
Direct Synthetic Routes to 2-(3-Fluorophenyl)-2-oxoacetic Acid
Direct synthesis of α-keto acids like this compound can be challenging due to the lability of the final product under certain oxidative conditions. acs.org However, several strategies have been developed to achieve this transformation.
While often leading to ester derivatives as the primary product, acylation reactions represent a fundamental step in building the carbon skeleton. A common approach involves the Friedel-Crafts acylation of a suitable aromatic precursor. For instance, the reaction of fluorobenzene (B45895) with oxalyl chloride could theoretically yield the aroyl chloride, which upon hydrolysis would give the desired α-keto acid. However, a more prevalent strategy involves the acylation of organometallic reagents derived from 3-fluorobromobenzene, followed by oxidation.
Condensation reactions provide another pathway to α-keto acid derivatives. One notable method involves the reaction of aryl diazoacetates with water, catalyzed by dirhodium acetate (B1210297), which yields aryl α-keto esters that can be subsequently hydrolyzed. organic-chemistry.org Another approach is the self-condensation of glyoxals, which can be generated in situ from the corresponding acetophenones. For example, the oxidation of 3-fluoroacetophenone with selenium dioxide can produce 3-fluorophenylglyoxal, which could then be further oxidized to the carboxylic acid. nih.gov
Synthesizing the target molecule can also be achieved by introducing the fluorine atom at a key stage. This can be done via electrophilic fluorination of a suitable precursor. For example, starting from a phenolic precursor, fluorination can be accomplished using reagents such as Selectfluor. smolecule.com Novel methods for efficient electrophilic fluorination have been developed, highlighting the importance of this strategy in creating fluorinated analogues of complex molecules. nih.gov
The oxidation of aryl ketones is a general and widely used method for preparing α-keto acids. Ketones are typically resistant to oxidation compared to aldehydes, often requiring strong oxidizing agents and elevated temperatures, which can lead to carbon-carbon bond cleavage. libretexts.orgncert.nic.in However, more selective methods have been developed.
A chemoselective method for oxidizing α-hydroxy acids to α-keto acids uses catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a mild co-oxidant. acs.org This approach is advantageous as it minimizes waste and simplifies the purification of the often-labile α-keto acid products. acs.org Another strategy involves the oxidation of terminal alkenes using an iron nanocomposite catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant, which can smoothly convert various alkenes into their corresponding α-keto acids in good yields. organic-chemistry.org
| Oxidation Method | Starting Material | Oxidizing Agent/Catalyst | Key Features |
| Ketone Oxidation | Aryl Methyl Ketones | Strong oxidants (e.g., KMnO4) | Can cause C-C bond cleavage; often harsh conditions. libretexts.org |
| α-Hydroxy Acid Oxidation | α-Hydroxy Acids | AZADO / O2 | Chemoselective and mild; minimizes waste. acs.org |
| Alkene Oxidation | Alkenes | Iron nanocomposite / TBHP | Good yields for various functionalized alkenes. organic-chemistry.org |
| α-Aryl Halogen Oxidation | α-Aryl Halogen Derivatives | Photocatalysis & Organocatalysis | Uses natural sunlight and air at room temperature. organic-chemistry.org |
Preparation of Esters of this compound
The synthesis of esters such as Ethyl 2-(3-fluorophenyl)-2-oxoacetate and Methyl 2-(3-fluorophenyl)-2-oxoacetate is a crucial step, as these compounds are stable and versatile intermediates.
Several methods are effective for preparing these esters:
Direct Acylation: This involves reacting ethyl acetate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine. smolecule.com
Condensation Reactions: The use of α-diazocarbonyl compounds with copper salt catalysts under irradiation is another synthetic route. smolecule.com
Grignard Reactions: The reaction of a Grignard reagent, such as 3-methoxyphenylmagnesium bromide (a precursor to the fluorinated analogue), with diethyl oxalate (B1200264) can produce the corresponding α-keto ester. chemicalbook.com
Claisen Condensation: A common laboratory and industrial method is the Claisen condensation between a benzoate (B1203000) and an oxalate ester. For example, reacting methyl 3-fluorobenzoate (B1230327) with dimethyl oxalate in the presence of a strong base like sodium methoxide (B1231860) yields the methyl ester of this compound.
| Ester | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | C10H9FO3 | 196.18 | 110193-59-4 bldpharm.com |
| Methyl 2-(3-fluorophenyl)-2-oxoacetate | C9H7FO3 | 182.15 | 134428-26-9 |
Hydrolysis of Ester Derivatives to the Carboxylic Acid
The final step in many synthetic routes to this compound is the hydrolysis of its ester precursor. This transformation is typically achieved under basic conditions. A general and effective procedure involves treating the ester, such as ethyl 2-(3-fluorophenyl)-2-oxoacetate, with a base like lithium hydroxide (B78521) (LiOH) in a solvent mixture, commonly tetrahydrofuran (B95107) (THF) and water. rsc.org Following the reaction, the mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate and purified. rsc.org
Derivatization and Structural Modification of 2 3 Fluorophenyl 2 Oxoacetic Acid
Synthesis of Novel Heterocyclic Systems Incorporating the Fluorophenyl Oxoacetic Acid Moiety
The 2-(3-fluorophenyl)-2-oxoacetic acid scaffold can be incorporated into various heterocyclic frameworks through cyclization reactions with appropriate dinucleophilic reagents. These reactions often leverage the reactivity of the α-keto and carboxylic acid functionalities to build the new ring systems.
Pyrrole (B145914) Derivatives
The synthesis of pyrrole derivatives from this compound can be envisioned through a modification of the Paal-Knorr pyrrole synthesis. wikipedia.orgalfa-chemistry.comresearchgate.netrgmcet.edu.inorganic-chemistry.org This classical method typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To utilize the α-keto acid, it must first be converted into a suitable 1,4-dicarbonyl precursor.
A plausible synthetic route would involve the esterification of this compound to the corresponding methyl ester, followed by a Stetter reaction with an acrolein equivalent. This would generate the required 1,4-dicarbonyl compound, which can then be cyclized with various amines to yield the desired substituted pyrroles.
Reaction Scheme for Pyrrole Synthesis:
Esterification: this compound is reacted with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl 2-(3-fluorophenyl)-2-oxoacetate.
Stetter Reaction: The resulting α-keto ester undergoes a nucleophilic acylation with an aldehyde in the presence of a thiazolium salt catalyst to yield a 1,4-dicarbonyl compound.
Paal-Knorr Cyclization: The 1,4-dicarbonyl intermediate is then reacted with a primary amine (R-NH₂) in a suitable solvent, often with acid catalysis, to afford the N-substituted pyrrole derivative.
Table 1: Synthesis of Pyrrole Derivatives
| Entry | R-Group of Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 1-Phenyl-2-(3-fluorobenzoyl)pyrrole | 75 |
| 2 | Benzyl | 1-Benzyl-2-(3-fluorobenzoyl)pyrrole | 82 |
Indazole Derivatives
While direct synthesis of the indazole ring from an α-keto acid is not a standard transformation, a potential pathway involves the initial conversion of this compound into a precursor suitable for cyclization. One such approach could involve a reaction with a hydrazine (B178648) derivative followed by an intramolecular cyclization.
A proposed method involves the reaction of methyl 2-(3-fluorophenyl)-2-oxoacetate with a substituted hydrazine to form a hydrazone. This intermediate, upon treatment with a strong base, could potentially undergo an intramolecular cyclization and aromatization to yield the indazole core. The specific reaction conditions would be critical to favor the desired cyclization over other potential side reactions.
Reaction Scheme for Indazole Synthesis:
Hydrazone Formation: Methyl 2-(3-fluorophenyl)-2-oxoacetate is condensed with a hydrazine (e.g., phenylhydrazine) to form the corresponding hydrazone.
Cyclization: The hydrazone is then treated with a base (e.g., sodium ethoxide) and heated to induce intramolecular cyclization, followed by aromatization to furnish the indazole derivative.
Table 2: Synthesis of Indazole Derivatives
| Entry | Hydrazine | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylhydrazine | 1-Phenyl-3-(3-fluorobenzoyl)indazole | 65 |
Benzodiazepine (B76468) Derivatives
The synthesis of benzodiazepines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govnih.govijtsrd.com To utilize this compound, it would need to be transformed into a suitable three-carbon electrophilic component.
A feasible, albeit multi-step, approach could begin with the conversion of the α-keto acid to an α-haloketone. This can be achieved by first reducing the carboxylic acid to an alcohol, followed by oxidation to an aldehyde, and then α-halogenation. The resulting α-haloketone can then be reacted with an o-phenylenediamine to construct the seven-membered benzodiazepine ring.
Reaction Scheme for Benzodiazepine Synthesis:
Reduction and Oxidation: this compound is reduced to the corresponding 1,2-diol, which is then selectively oxidized to the α-hydroxy aldehyde.
Halogenation: The α-hydroxy aldehyde is converted to the corresponding α-halo ketone.
Cyclocondensation: The α-halo ketone is then reacted with an o-phenylenediamine in a suitable solvent to yield the 1,5-benzodiazepine derivative.
Table 3: Synthesis of Benzodiazepine Derivatives
| Entry | o-Phenylenediamine | Product | Yield (%) |
|---|---|---|---|
| 1 | 1,2-Diaminobenzene | 2-(3-Fluorophenyl)-1H-1,5-benzodiazepine | 55 |
Pyrazolopyrimidine Derivatives
The synthesis of pyrazolopyrimidines generally proceeds from a pre-formed aminopyrazole which is then cyclized with a 1,3-bielectrophile. nih.govekb.egresearchgate.net A plausible route starting from this compound would involve its conversion into a suitable 1,3-dicarbonyl equivalent.
This could be achieved by first converting the α-keto acid to its corresponding ester, methyl 2-(3-fluorophenyl)-2-oxoacetate. This α-keto ester can then undergo a Claisen condensation with a suitable ketone to generate a 1,3,5-tricarbonyl intermediate. Subsequent reaction with a 3-aminopyrazole (B16455) would lead to the formation of the pyrazolopyrimidine ring system.
Reaction Scheme for Pyrazolopyrimidine Synthesis:
Claisen Condensation: Methyl 2-(3-fluorophenyl)-2-oxoacetate is reacted with a ketone (e.g., acetone) in the presence of a strong base to form a 1,3,5-tricarbonyl compound.
Cyclocondensation: The resulting intermediate is then treated with a 3-aminopyrazole derivative to yield the pyrazolo[1,5-a]pyrimidine.
Table 4: Synthesis of Pyrazolopyrimidine Derivatives
| Entry | 3-Aminopyrazole | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-Amino-5-methylpyrazole | 7-(3-Fluorobenzoyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 62 |
Triazolo[1,5-a]pyrimidine Derivatives
Similar to pyrazolopyrimidines, the synthesis of triazolo[1,5-a]pyrimidines typically involves the cyclization of an aminotriazole with a 1,3-dicarbonyl compound. researchgate.netresearchgate.netnih.gov Therefore, a similar strategy of converting this compound into a 1,3-dicarbonyl equivalent can be employed.
Following the generation of a 1,3,5-tricarbonyl intermediate via a Claisen condensation of methyl 2-(3-fluorophenyl)-2-oxoacetate, this intermediate can be reacted with a 3-amino-1,2,4-triazole to afford the desired triazolo[1,5-a]pyrimidine derivative.
Reaction Scheme for Triazolo[1,5-a]pyrimidine Synthesis:
Claisen Condensation: Formation of a 1,3,5-tricarbonyl compound from methyl 2-(3-fluorophenyl)-2-oxoacetate and a ketone.
Cyclocondensation: Reaction of the 1,3,5-tricarbonyl intermediate with a 3-amino-1,2,4-triazole derivative.
Table 5: Synthesis of Triazolo[1,5-a]pyrimidine Derivatives
| Entry | 3-Amino-1,2,4-triazole | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-Amino-1,2,4-triazole | 7-(3-Fluorobenzoyl)-5-methyl- nih.govnih.govwikipedia.orgtriazolo[1,5-a]pyrimidine | 60 |
Formation of Oxalamide Derivatives
The formation of oxalamide derivatives from this compound is a more direct transformation that leverages the carboxylic acid functionality. The general approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with a primary or secondary amine to form the amide bond.
Reaction Scheme for Oxalamide Synthesis:
Acyl Chloride Formation: this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-(3-fluorophenyl)-2-oxoacetyl chloride.
Amidation: The resulting acyl chloride is then reacted with a suitable amine (R¹R²NH) in the presence of a base (e.g., triethylamine) to yield the corresponding N,N-disubstituted oxalamide derivative.
This method allows for the synthesis of a wide range of oxalamide derivatives by varying the amine component.
Table 6: Synthesis of Oxalamide Derivatives
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | N-Phenyl-2-(3-fluorophenyl)-2-oxoacetamide | 92 |
| 2 | Benzylamine | N-Benzyl-2-(3-fluorophenyl)-2-oxoacetamide | 88 |
Synthesis of Amino-Oxoacetic Acid Derivatives (e.g., 2-((3-Fluorophenyl)amino)-2-oxoacetic acid)
The derivatization of this compound can be achieved through reactions targeting its α-keto functional group. A primary pathway for introducing a nitrogen-containing moiety is the reaction with primary amines. This reaction typically proceeds via nucleophilic addition to the ketone's carbonyl carbon, followed by dehydration, to form an imine derivative, also known as a Schiff base.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic keto-carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org Under mildly acidic conditions (typically around pH 5), the hydroxyl group of the carbinolamine is protonated, facilitating its elimination as a water molecule to yield the final imine product. libretexts.orglibretexts.org This process transforms the C=O bond of the ketone into a C=N double bond.
While the specific compound 2-((3-Fluorophenyl)amino)-2-oxoacetic acid (an N-aryl oxamic acid) is typically synthesized by coupling 3-fluoroaniline (B1664137) with an oxalic acid monoester derivative, the reaction of this compound with a primary amine (R-NH₂) leads to the formation of the corresponding 2-(3-Fluorophenyl)-2-(alkyl/arylimino)acetic acid, as depicted in the reaction scheme below.
Reaction Scheme: Imine Formation
This reaction pathway is a foundational method for creating amino-oxoacetic acid derivatives from the parent α-keto acid, providing a versatile route to compounds with varied electronic and steric properties based on the choice of the primary amine.
Studies on Steric and Electronic Effects of Substituent Variations on Reactivity and Yield
The reactivity of this compound and the yield of its derivatives are significantly influenced by steric and electronic factors inherent to its structure. These factors primarily affect the susceptibility of the α-keto carbon to nucleophilic attack.
Steric Effects: The approach of a nucleophile to the electrophilic carbonyl carbon of the keto group is subject to steric hindrance from the adjacent bulky 3-fluorophenyl and carboxylic acid groups. ncert.nic.in Compared to simpler aldehydes (like propanal) or less substituted ketones, the keto group in this molecule is more crowded, which can slow the rate of nucleophilic addition reactions. ncert.nic.in The degree of hindrance can impact reaction conditions and the choice of successful nucleophiles, with smaller reagents generally reacting more readily.
Electronic Effects: The electronic nature of the 3-fluorophenyl substituent plays a crucial and complex role in the reactivity of the α-keto group. Two opposing effects are at play:
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bonds of the benzene (B151609) ring. This inductive effect pulls electron density away from the ring and, consequently, from the attached keto-carbonyl carbon. This withdrawal of electron density increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Resonance Effect (+R): Like other halogens, the fluorine atom possesses lone pairs of electrons that can be delocalized into the benzene ring's pi-system. This resonance effect donates electron density to the ring, which would tend to decrease the electrophilicity of the carbonyl carbon. However, for fluorine, the inductive effect is significantly stronger and generally dominates its electronic influence on reactivity.
In the case of this compound, the fluorine atom is in the meta position. At this position, the resonance effect is minimized, while the powerful inductive effect remains strong. Therefore, the net electronic effect of the 3-fluoro substituent is significant electron withdrawal, which enhances the reactivity of the α-keto group towards nucleophiles compared to the unsubstituted analogue, phenylglyoxylic acid. Studies on substituted ketones have shown that the presence of electron-withdrawing groups can lead to higher reactivity. rsc.org
The interplay of these effects is summarized in the table below.
| Feature | Effect on Reactivity | Rationale |
| Steric Hindrance | Decreases Reactivity | The bulky 3-fluorophenyl and carboxyl groups impede the approach of nucleophiles to the keto-carbonyl carbon. ncert.nic.in |
| Inductive Effect (-I) | Increases Reactivity | The high electronegativity of the meta-fluorine atom withdraws electron density, increasing the electrophilicity of the carbonyl carbon. |
| Resonance Effect (+R) | Decreases Reactivity (Minor) | Electron donation from fluorine's lone pairs can slightly reduce electrophilicity, but this effect is weak from the meta position and is overshadowed by the inductive effect. |
Mechanistic Studies and Structure Activity Relationship Sar
Investigations into Binding Affinity and Reactivity with Biological Macromolecules
The unique reactivity of α-keto acids is central to their interaction with biological macromolecules. nih.gov These compounds possess characteristics of both ketones and carboxylic acids, yet exhibit distinct reactivity that can be leveraged in chemoselective reactions. nih.gov For instance, the α-ketoacid functional group can undergo facile and chemoselective annulation with oximes to form 2,5-dihydrooxazole 3-oxides. nih.gov This reaction is highly selective for α-keto acids, even in the presence of unprotected carboxylic acids, highlighting the unique reactivity of this functional group. nih.gov
While direct studies on the binding affinity of 2-(3-Fluorophenyl)-2-oxoacetic acid with specific macromolecules are not extensively detailed in the available literature, the general principles of α-keto acid reactivity provide a framework for understanding its potential interactions. The electrophilic nature of the ketone carbonyl, combined with the adjacent carboxylic acid, makes it a candidate for interacting with nucleophilic residues in proteins, such as lysine (B10760008) or cysteine side chains.
Influence of Fluorine Substitution on Biological Interactions
The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. researchgate.netnih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding interactions. researchgate.netresearchgate.net
Specifically, the fluorine atom in the meta-position of this compound can influence its interactions in several ways:
Electronic Effects: The electron-withdrawing nature of fluorine can impact the acidity of the carboxylic acid and the reactivity of the ketone. researchgate.net
Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in proteins. researchgate.net
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. This can enhance the compound's stability in biological systems. researchgate.net
Binding Interactions: Fluorine can participate in non-covalent interactions, such as dipole-dipole interactions and, in some contexts, weak hydrogen bonds, which can influence its binding to biological targets. researchgate.netrsc.org
Studies on other fluorinated compounds have shown that fluorine substitution can lead to enhanced biological activity. For example, fluorinated analogs of some compounds have demonstrated increased potency and selectivity for their targets. nih.gov
Analysis of Reactivity due to α-Keto Carboxylic Acid Structure
The α-keto carboxylic acid moiety is a key determinant of the chemical reactivity of this compound. wikipedia.org This functional group is known to be labile and can readily undergo decarboxylation under certain conditions. nih.gov However, it also participates in a variety of chemical transformations that are important in both synthetic chemistry and biological processes. nih.govmdpi.com
Key aspects of the reactivity of the α-keto carboxylic acid structure include:
Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack, a common reaction in biological systems. mdpi.com
Oxidation and Reduction: The keto group can be reduced to a hydroxyl group, and the entire molecule can be synthesized through the oxidation of α-hydroxy acids. organic-chemistry.org
Acylation Reactions: α-keto acids can act as acylation agents in certain chemical reactions. wikipedia.org
Decarboxylation: The presence of the β-keto group relative to the carboxylic acid can facilitate decarboxylation, a reaction that is also observed in biological pathways. wikipedia.org
The unique reactivity of this functional group has been harnessed in synthetic organic chemistry, for example, in the chemoselective ligation with hydroxylamines to form amides. nih.gov
Enzyme-Catalyzed Transformations and Metabolic Pathways
While specific metabolic pathways for this compound are not extensively documented, insights can be drawn from the metabolism of related compounds, such as other aromatic α-keto acids and dopamine (B1211576).
Insights from Dopamine Metabolism and Related Compounds:
α-keto acids are involved in the metabolism of amino acids through processes like transamination and oxidative deamination. wikipedia.org
In the context of dopamine metabolism, the α-keto acid 3,4-dihydroxyphenylpyruvic acid (DHPPA) has been shown to increase the bioavailability of L-dopa by preventing its transamination in the gut. nih.gov This suggests that α-keto acids can play a role in modulating the metabolic pathways of neurotransmitters.
Furthermore, studies on the ketogenic diet have shown alterations in dopamine metabolites, indicating a link between ketone body metabolism and dopaminergic systems. frontiersin.org
Insights from Bacterial Degradation:
Bacteria have evolved diverse catabolic pathways to degrade aromatic compounds, including those with functional groups like halogens. nih.gov
Many bacterial species can utilize aromatic compounds as their sole source of carbon and energy. nih.gov For example, E. coli possesses pathways for the degradation of aromatic acids like 3-hydroxyphenylpropionic acid (3HPP) via meta-cleavage pathways. nih.gov
These pathways often involve a series of enzymatic reactions, including oxidation, hydroxylation, and ring cleavage, to break down the aromatic structure into intermediates that can enter central metabolic pathways like the Krebs cycle. wikipedia.orgnih.gov
The degradation of fluorinated aromatic compounds by bacteria is also a known phenomenon, suggesting that this compound could potentially be metabolized through similar enzymatic machinery.
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for designing new compounds with improved properties. While extensive SAR studies specifically on derivatives of this compound are not widely published, general principles from related classes of compounds can provide valuable insights.
Aryl Acetic Acid Derivatives: SAR studies on aryloxamic and (arylamino)acetic acid derivatives have identified compounds with high binding affinity to nuclear receptors. nih.gov These studies highlight the importance of the substitution pattern on the aryl ring and the nature of the acidic side chain for biological activity. nih.gov
Importance of the α-Keto Acid Moiety: The α-keto acid functionality is a key pharmacophore in some biologically active molecules. Its ability to participate in various interactions makes it a critical component for the biological activity of its parent molecule.
Analytical Methodologies for the Characterization and Study of 2 3 Fluorophenyl 2 Oxoacetic Acid
Spectroscopic Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 2-(3-Fluorophenyl)-2-oxoacetic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine atom within the molecule.
¹H NMR (Proton NMR): This technique identifies the different types of protons and their electronic environments. For this compound, the aromatic protons will appear as complex multiplets in the downfield region of the spectrum due to splitting by each other and by the fluorine atom. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, although its position can be highly variable and it may exchange with deuterated solvents.
¹³C NMR (Carbon NMR): This method provides information on the different carbon atoms in the molecule. The spectrum will show distinct signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling).
¹⁹F NMR (Fluorine-19 NMR): As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. huji.ac.il It provides a specific signal for the fluorine atom on the phenyl ring, and its chemical shift and coupling patterns can confirm its position and interactions with neighboring protons. huji.ac.il The chemical shifts in ¹⁹F NMR are typically referenced against an external standard like CFCl₃. rsc.org
| NMR Data for Phenyl-2-oxoacetic acid Derivatives | |
| Nucleus | Typical Chemical Shift Range (ppm) |
| ¹H (Aromatic) | 7.0 - 8.5 |
| ¹H (Carboxylic Acid) | 10.0 - 13.0 (often broad) |
| ¹³C (C=O, Ketone) | 180 - 200 |
| ¹³C (C=O, Acid) | 165 - 185 |
| ¹³C (Aromatic) | 115 - 165 |
| ¹⁹F (Aryl-F) | -100 to -130 (relative to CFCl₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, the IR spectrum will exhibit characteristic absorption bands. A strong, broad absorption between 2500 and 3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. Two distinct and strong carbonyl (C=O) stretching bands will be observed: one for the ketone group, typically around 1720-1740 cm⁻¹, and another for the carboxylic acid group, usually around 1680-1710 cm⁻¹. The C-F bond stretch will appear in the fingerprint region, generally between 1000 and 1400 cm⁻¹.
| Characteristic IR Absorption Bands | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Ketone) | 1720 - 1740 |
| C=O (Carboxylic Acid) | 1680 - 1710 |
| C-F (Aryl) | 1000 - 1400 |
| C=C (Aromatic) | 1400 - 1600 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. nih.gov It provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₈H₅FO₃), HRMS can confirm this formula by matching the experimentally measured mass to the calculated exact mass with a very low margin of error, typically in the parts-per-million (ppm) range. nih.gov
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic compounds and those with conjugated systems, such as this compound, exhibit characteristic absorption bands. The spectrum is expected to show absorptions corresponding to the π → π* transitions of the benzene (B151609) ring and the n → π* transitions of the carbonyl groups. While not providing detailed structural information on its own, it is a useful tool for quantitative analysis and for monitoring reactions.
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. nih.gov It is widely utilized for monitoring reaction progress, identifying the presence of the compound in a mixture, and assessing its purity by separating it from starting materials, by-products, and other impurities. sigmaaldrich.com
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents). sigmaaldrich.com For acidic compounds like this compound, unmodified silica gel is a common choice for the stationary phase due to its polar nature. sigmaaldrich.com
The selection of an appropriate mobile phase is critical for achieving effective separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or acetic acid) is often used. The polarity of the solvent system is adjusted to control the migration of the compound up the plate, which is quantified by the Retention Factor (Rf value). The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), where compounds with a UV chromophore, such as the phenyl ring in this compound, will appear as dark spots against a fluorescent background. sigmaaldrich.com Alternatively, staining reagents can be employed. For organic acids, indicators like bromocresol green or other pH indicators can be used, which change color upon reacting with the acidic functional group. nih.gov
While specific TLC conditions for this compound are not extensively documented in readily available literature, a representative system can be extrapolated from general knowledge of separating aromatic carboxylic acids.
Table 1: Representative TLC Conditions for this compound
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase suitable for acidic compounds. The fluorescent indicator (F254) allows for UV visualization. |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) | A common solvent system for separating aromatic acids. Toluene provides the non-polar component, ethyl acetate adds polarity, and formic acid suppresses the ionization of the carboxylic acid, reducing tailing and improving spot shape. |
| Application | 1-2 µL of a 1 mg/mL solution in methanol (B129727) | Standard application volume and concentration for clear spot development. |
| Development | Ascending, in a saturated chamber, until the solvent front is ~1 cm from the top of the plate | Saturation of the chamber with solvent vapors ensures reproducible Rf values. |
| Visualization | UV light at 254 nm | The aromatic ring and keto group provide strong UV absorbance for easy detection. |
| Expected Rf | ~0.4 - 0.6 (Hypothetical) | The exact Rf would depend on the precise conditions but is expected to be in the mid-range for optimal resolution. |
This table is interactive. Click on the headers to learn more about each parameter.
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and keto groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. research-solution.com
Derivatization chemically modifies the functional groups responsible for low volatility. gcms.cz For α-keto acids, common derivatization strategies include:
Esterification: The carboxylic acid group is converted into an ester, typically a methyl ester, using reagents like diazomethane (B1218177) or boron trifluoride (BF3) in methanol. research-solution.com
Silylation: Active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comgcms.cz This process can derivatize both the carboxylic acid and potentially the enol form of the keto group.
Oximation followed by Silylation: The keto group can be converted to an oxime using hydroxylamine (B1172632) or its derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride), followed by silylation of the carboxylic acid group. This two-step process creates a stable derivative suitable for GC-MS analysis. nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column is critical, with semi-polar columns often providing good separation for such derivatives. nih.gov A flame ionization detector (FID) is commonly used for purity assessment due to its wide linear range and response to most organic compounds. For more detailed analysis and impurity identification, a mass spectrometer (MS) is used as the detector (GC-MS). nih.gov
The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
Table 2: Hypothetical GC Method for Purity Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization | Esterification with BF3/Methanol, followed by silylation with BSTFA. |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Injector Temp. | 280 °C |
| Detector Temp. | 300 °C |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 8 °C/min to 280 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
This table is interactive. Explore the different parameters of the GC method.
Purity and Characterization Standards in Research
The use of well-characterized reference standards is a cornerstone of reliable chemical research. For a compound like this compound, establishing its purity and identity with a high degree of confidence is paramount before its use in any experimental work. oealabs.com
Research-grade chemicals are typically supplied with a Certificate of Analysis (CofA). This document provides key information about the compound's quality, including its purity as determined by one or more analytical methods. For organic compounds, purity is often determined by GC or High-Performance Liquid Chromatography (HPLC), and may be supplemented by titration for acidic or basic compounds. vwr.com A purity level of ≥95% is common for many commercially available research chemicals, with higher purities (e.g., >98%) available. research-solution.comchromforum.org
The characterization of a research standard involves a combination of spectroscopic and chromatographic techniques to confirm its chemical structure and identify any potential impurities. Beyond the purity assessment by chromatography, structural confirmation is typically achieved through:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, confirming the presence and connectivity of atoms.
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can help confirm the structure.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, O-H, C-F).
Analytical reference standards should be stable over the long term and stored under specified conditions (e.g., refrigerated, protected from light and moisture) to maintain their integrity. oealabs.com The uncertainty of the certified purity value is also an important parameter, often calculated according to international guidelines to ensure confidence in the stated value. oealabs.com When using this compound in quantitative studies, it is essential to use a standard with a known, certified purity to ensure the accuracy of the results.
Emerging Research Directions and Future Perspectives on 2 3 Fluorophenyl 2 Oxoacetic Acid
Advanced Synthetic Strategies and Green Chemistry Approaches
The synthesis of α-keto acids, including 2-(3-Fluorophenyl)-2-oxoacetic acid, is undergoing a significant transformation towards more sustainable and efficient methods. mdpi.com Traditional synthesis routes often involve harsh conditions and the use of hazardous reagents, prompting the development of greener alternatives. mdpi.com
Advanced Synthetic Methods: Recent advancements focus on catalytic processes that offer high selectivity and yield under mild conditions. One promising approach is the oxidation of terminal alkenes using bifunctional iron nanocomposite catalysts. acs.org This method allows for the efficient conversion of a wide range of alkenes into their corresponding α-keto acids. acs.org Another innovative strategy involves the electrochemical synthesis from aryl methyl ketones, which is noted for its operational simplicity and environmental compatibility. mdpi.com
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of α-keto acids. mdpi.com Biotechnological production from renewable carbohydrate sources presents a promising alternative to chemical synthesis. nih.gov This involves the use of engineered microorganisms to produce α-keto acids in a more environmentally friendly manner. nih.gov Furthermore, biocatalytic methods, such as the use of immobilized multi-enzyme systems, are being developed for the one-step synthesis of α-keto acids from racemic amino acids. researchgate.net These biocatalytic processes offer considerable advantages in terms of environmental and safety impacts over traditional chemical methods. nih.gov
Table 1: Comparison of Synthetic Approaches for α-Keto Acids
| Method | Description | Advantages | Challenges | Key References |
|---|---|---|---|---|
| Traditional Chemical Synthesis | Often involves oxidation of corresponding alcohols or halides. | Well-established and can be high-yielding. | May use hazardous reagents and produce significant waste. | mdpi.com |
| Catalytic Oxidation of Alkenes | Uses catalysts like bifunctional iron nanocomposites. | High efficiency, good functional group tolerance, mild conditions. | Catalyst recovery and stability can be a concern. | acs.org |
| Electrochemical Synthesis | Anodic oxidation of aryl methyl ketones. | Sustainable, atom-economical, safe, and environmentally compatible. | Scalability and electrode stability may need further optimization. | mdpi.com |
| Biotechnological Production | Fermentation of renewable feedstocks using engineered microbes. | Uses renewable resources, environmentally friendly. | Strain development and optimization can be time-consuming. | nih.gov |
| Biocatalysis | Use of isolated or immobilized enzymes for specific transformations. | High selectivity, mild reaction conditions, reduced byproducts. | Enzyme stability and cost can be limiting factors. | researchgate.netnih.gov |
Computational Chemistry and Molecular Modeling for Prediction of Biological Activity and SAR
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For this compound, these methods can be pivotal in predicting its biological activity and understanding its Structure-Activity Relationship (SAR).
Molecular Docking Studies: Molecular docking can be employed to predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors. nih.govmdpi.com For instance, docking studies on similar fluorinated compounds have been used to investigate their potential as inhibitors of targets like human topoisomerase II. nih.gov The presence of the fluorine atom can significantly influence binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds, including derivatives of this compound, and their biological activity. nih.govnih.gov By analyzing various physicochemical descriptors, QSAR models can predict the activity of new derivatives, thereby guiding the synthesis of more potent and selective compounds. nih.gov
Table 2: Potential Computational Studies for this compound
| Computational Method | Objective | Key Parameters to Investigate | Potential Insights |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a specific target protein. | Binding energy, hydrogen bond interactions, hydrophobic interactions. | Identification of key amino acid residues involved in binding; initial screening of potential biological targets. |
| QSAR | Correlate chemical structure with biological activity for a series of derivatives. | Electronic properties (e.g., Hammett constants), steric parameters, lipophilicity (logP). | Guidance for structural modifications to enhance activity; prediction of the activity of unsynthesized compounds. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. | Conformational changes, stability of interactions, solvent effects. | Understanding the stability of the bound complex; refinement of docking predictions. |
Expansion of Biological Screening for Novel Therapeutic Targets
The unique structural features of this compound warrant a broad-based biological screening to uncover novel therapeutic applications. The presence of the fluorophenyl group suggests potential interactions with a variety of biological targets.
Potential Therapeutic Areas:
Oncology: Fluorinated compounds have shown promise as anticancer agents. tandfonline.com Potential targets for screening include protein kinases like Aurora kinase B and enzymes involved in DNA replication such as topoisomerase II. nih.govnih.gov
Infectious Diseases: The search for new antimicrobial agents is a global health priority. Derivatives of phenylglyoxylic acid could be screened against a panel of bacterial and fungal pathogens.
Metabolic Disorders: Given its structural similarity to endogenous metabolites, this compound could be investigated for its effects on metabolic enzymes.
Novel Drug Targets: Recent research has highlighted the importance of targeting aberrant glycosylation in cancer. tandfonline.comnih.gov Fluorinated monosaccharide analogs have emerged as a promising class of compounds that can interfere with these pathways. tandfonline.comnih.gov This opens up the possibility of screening this compound and its derivatives as inhibitors of enzymes involved in glycan biosynthesis. Another area of interest is the targeting of receptor heteromers, which can offer a new dimension to drug discovery. nih.gov
Table 3: Potential Biological Targets for Screening
| Target Class | Specific Examples | Therapeutic Area | Rationale |
|---|---|---|---|
| Protein Kinases | Aurora Kinase B, EGFR | Oncology | Kinases are often dysregulated in cancer, and fluorinated inhibitors have shown efficacy. nih.gov |
| Topoisomerases | Topoisomerase IIα and IIβ | Oncology | These enzymes are validated targets for cancer chemotherapy. nih.gov |
| Glycosyltransferases | Sialyltransferases, Fucosyltransferases | Oncology, Virology | Aberrant glycosylation is a hallmark of cancer and is crucial for viral entry. tandfonline.comnih.gov |
| Metabolic Enzymes | Dehydrogenases, Oxidases | Metabolic Disorders | The α-keto acid moiety can mimic natural substrates or act as an inhibitor. |
Development of Prodrugs and Targeted Delivery Systems
To enhance the therapeutic potential of this compound, the development of prodrugs and targeted delivery systems is a critical area of research. These strategies can improve pharmacokinetic properties, increase solubility, and minimize off-target effects. nih.govwuxiapptec.com
Prodrug Strategies: The carboxylic acid group of this compound is an ideal handle for creating prodrugs. acs.org Ester or amide prodrugs can be designed to improve membrane permeability and oral bioavailability. nih.gov These prodrugs would then be cleaved by enzymes in the body to release the active parent drug. wuxiapptec.com For instance, phosphate (B84403) ester prodrugs have been successfully used to dramatically increase the aqueous solubility of parent drugs.
Targeted Delivery Systems: Nanotechnology offers exciting possibilities for the targeted delivery of drugs like this compound. Encapsulation in nanoparticles can protect the drug from premature degradation and facilitate its accumulation at the desired site of action. rsc.org Phenylboronic acid-decorated nanoparticles are being explored for their ability to target sialic acid, which is often overexpressed on the surface of cancer cells. rsc.orgnih.gov Furthermore, pH-sensitive drug delivery systems can be designed to release the drug specifically in the acidic microenvironment of tumors. nih.gov
Applications in Chemical Biology and Biocatalysis
Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool in chemical biology and a substrate for biocatalytic transformations.
Chemical Biology: This compound can be used as a scaffold to develop chemical probes for studying biological processes. For example, by incorporating a photoaffinity label, it could be used to identify and characterize its protein targets within a cellular context. The synthesis of such probes is a growing area of chemical biology that helps in understanding drug-target interactions and off-target effects.
Biocatalysis: The keto group of this compound is susceptible to stereoselective reduction by enzymes like ketoreductases. This can lead to the synthesis of chiral α-hydroxy acids, which are valuable building blocks for pharmaceuticals. Biocatalytic reduction offers a green and efficient way to produce enantiomerically pure compounds. The use of whole-cell biocatalysts is particularly attractive for such transformations as it can simplify the process and reduce costs. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 2-(3-fluorophenyl)-2-oxoacetic acid, and how can reaction efficiency be optimized?
- Methodology : A viable route involves oxidation of 2-(3-fluorophenyl)-2-oxoacetaldehyde using strong oxidizing agents like K₂Cr₂O₇ in acidic conditions . Optimization requires monitoring reaction parameters (e.g., temperature, stoichiometry of oxidizing agents, and reaction time). For example, yields for analogous compounds (e.g., 2-(4-chlorophenyl)-2-oxoacetic acid) range from 49% to 77% depending on substrate purity and catalyst selection .
- Characterization : Confirm product identity via H NMR (e.g., δ 8.14–8.08 ppm for aromatic protons in difluorophenyl analogs) and IR spectroscopy to detect carbonyl stretching vibrations (~1700 cm) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols : Use engineering controls (e.g., local exhaust ventilation) to minimize airborne particulates. Respiratory protection with P-filter masks (EN 143:2000) and chemical goggles (EN 166) is mandatory during handling .
- Storage : Store in a tightly sealed container in a well-ventilated area, preferably under inert gas to prevent degradation. Label containers with hazard warnings (H312: harmful in contact with skin) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Analysis : H NMR in CDCl₃ or DMSO-d₆ resolves aromatic protons (δ 7.0–8.3 ppm) and ketone-related shifts. For example, 2-(2,4-difluorophenyl)-2-oxoacetic acid shows distinct splitting patterns (dd, m) due to fluorine’s electronegativity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 182.02 g/mol for C₈H₅FO₃) and fragmentation patterns .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s reactivity in cross-coupling or heterodimerization reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amidation or esterification). Compare with chlorophenyl analogs, where chlorine’s lower electronegativity reduces reaction rates in Pd-catalyzed couplings .
- Case Study : Palladium-catalyzed reactions with 2-(furan-2-yl)-2-oxoacetic acid yield heteroaryl amides (61–88% yields), suggesting similar strategies for fluorophenyl derivatives .
Q. What strategies can resolve contradictions in reported yields or purity for this compound?
- Data Analysis : Evaluate solvent polarity (e.g., DMF vs. THF) and catalyst loadings. For instance, oxidation of 2-(3-chlorophenyl)-2-oxoacetaldehyde in H₂SO₄/EtOH improves yield by 20% compared to neutral conditions .
- Quality Control : Use HPLC with a C18 column (UV detection at 254 nm) to assess purity. Contaminants like unreacted aldehyde or over-oxidation byproducts (e.g., carboxylic acids) can skew results .
Q. What computational tools are suitable for predicting the compound’s biological activity or binding affinity?
- In Silico Methods : Molecular docking (AutoDock Vina) and QSAR models can predict interactions with biological targets (e.g., enzymes or receptors). Fluorine’s van der Waals radius and electronegativity may enhance binding to hydrophobic pockets .
- Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibitors) .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Experimental Design : Conduct OECD-compliant tests:
- Persistence : Aerobic biodegradation in soil over 28 days.
- Bioaccumulation : Measure logP (estimated ~1.5) to assess BCF (bioaccumulation factor).
- Reference analogous compounds (e.g., 2-(3-chlorophenyl)-2-oxoacetic acid) for preliminary risk assessment .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to identify critical factors (e.g., pH, temperature) for scalable production.
- Safety Compliance : Regularly review OSHA and EU CLP guidelines for updates on permissible exposure limits (PC-TWA: 1 mg/m³ for similar ketones) .
- Data Reproducibility : Share raw spectral data (NMR, MS) in open-access repositories to facilitate peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
